molecular formula C21H25N3O3S B563731 Quetiapine Sulfoxide-d8

Quetiapine Sulfoxide-d8

Cat. No.: B563731
M. Wt: 407.6 g/mol
InChI Key: FXJNLPUSSHEDON-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quetiapine Sulfoxide-d8 is a deuterated analog of a key oxidative metabolite of the atypical antipsychotic quetiapine . This compound is supplied as a stable isotope-labeled reference standard, primarily intended for use in pharmaceutical research and development. Its main applications include quantifying impurities during drug formulation, conducting precise pharmacokinetic studies, and validating analytical methods such as HPLC and mass spectrometry . The incorporation of deuterium atoms allows for superior tracking and discrimination from the non-labeled analyte in complex matrices, significantly improving the accuracy and reliability of metabolic pathway analysis . Researchers utilize this compound to ensure the quality control of quetiapine and to study its stability and degradation profile under various stress conditions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNLPUSSHEDON-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Deuteration Strategies

Deuteration is achieved by substituting hydrogen atoms with deuterium at specific positions in the quetiapine structure. Common approaches include:

  • Deuterated Solvents : Use of deuterium oxide (D₂O) or deuterated alcohols (e.g., CD₃OD) during synthesis to facilitate H/D exchange at labile positions.

  • Deuterated Reagents : Incorporation of deuterium-labeled intermediates, such as piperazine-d₈, to ensure isotopic stability at the piperazinyl moiety.

The reaction is conducted in n-butanol or toluene under reflux (80–115°C) for 12–24 hours, with sodium carbonate as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Sodium iodide (0.1–0.7% w/w) enhances reactivity by participating in a halogen-exchange mechanism.

Key Parameters for Deuteration Efficiency

ParameterOptimal RangeImpact on Deuteration Yield
Temperature100–115°CHigher temperatures accelerate H/D exchange but risk decomposition
Reaction Time18–24 hoursProlonged duration ensures complete deuteration
Solvent PolarityLow (toluene > n-BuOH)Reduces isotopic dilution

Post-reaction, the mixture is filtered to remove inorganic salts, and the filtrate is treated with fumaric acid to precipitate quetiapine hemifumarate-d8. Recrystallization from ethanol or isopropanol yields pharmaceutical-grade material (>95% purity by HPLC).

Oxidation to this compound

The sulfoxide group is introduced via controlled oxidation of the thiazepine sulfur atom in quetiapine-d8. This step necessitates precise conditions to avoid over-oxidation to the sulfone, which is thermodynamically less stable.

Oxidizing Agents and Reaction Optimization

Common oxidizing agents include:

  • Hydrogen Peroxide (H₂O₂) : 30% aqueous solution at 25–40°C for 6–12 hours.

  • Meta-Chloroperbenzoic Acid (m-CPBA) : 1.2 equivalents in dichloromethane at 0–5°C.

Comparative Oxidation Efficiency

Oxidizing AgentConversion to SulfoxideSulfone ByproductReaction Time
H₂O₂85–90%5–10%12 hours
m-CPBA92–95%<3%4 hours

The reaction is monitored via HPLC-MS/MS to track sulfoxide formation and prevent over-oxidation. Quetiapine sulfone-d8, if formed, is removed by column chromatography using silica gel and a gradient of ethyl acetate/methanol.

Purification and Analytical Validation

Chromatographic Purification

Crude this compound is purified using:

  • Reverse-Phase HPLC : C18 column with acetonitrile/10 mM ammonium acetate (70:30 v/v) mobile phase.

  • Recrystallization : Ethanol-water (8:2) mixture to achieve >95% chemical and isotopic purity.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥95%HPLC (UV detection)
Isotopic Enrichment≥98% D₈High-Resolution MS
Residual Solvents<500 ppmGC-FID

Stability studies confirm that this compound remains intact under storage at -20°C for 24 months, with degradation to sulfone-d8 limited to <2%.

Applications in Bioanalytical Assays

This compound is critical for quantifying quetiapine metabolites in plasma and urine. In a pharmacokinetic study, it served as the internal standard in a UPLC-MS/MS method validating linearity across 5–800 µg/L for quetiapine and 100–15,000 µg/L for its sulfoxide metabolite. Deuterium labeling minimizes matrix effects, ensuring a recovery rate of 92–105%.

Challenges and Mitigation Strategies

  • Isotopic Dilution : Use of non-deuterated solvents during synthesis reduces isotopic purity. Mitigated by employing deuterated reagents and anhydrous conditions.

  • Sulfone Formation : Over-oxidation is minimized by low-temperature reactions with m-CPBA and real-time HPLC monitoring .

Chemical Reactions Analysis

Types of Reactions: Quetiapine Sulfoxide-d8 undergoes various chemical reactions, including:

    Oxidation: Conversion to Quetiapine Sulfone.

    Reduction: Conversion back to Quetiapine.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacokinetic Studies

Quetiapine Sulfoxide-d8 serves as an internal standard in pharmacokinetic studies due to its structural similarity to quetiapine. It allows for accurate quantification of quetiapine and its metabolites in biological samples, facilitating the assessment of drug absorption, distribution, metabolism, and excretion (ADME).

Key Findings:

  • A study utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to evaluate the bioequivalence of quetiapine extended-release formulations. This compound was employed as an internal standard to enhance the reliability of quantification in plasma samples .
  • The method validation indicated a lower limit of quantitation for quetiapine at 1 ng/mL, demonstrating the sensitivity of the analytical technique used .

Drug Metabolism Research

Research on drug metabolism often involves the identification and quantification of metabolites. This compound is instrumental in studies examining the metabolic pathways of quetiapine.

Case Studies:

  • Analysis of urine samples from patients prescribed quetiapine revealed significant levels of quetiapine sulfoxide and its carboxylic acid metabolite. The presence of these metabolites was linked to improved adherence rates in patients when included in urine drug monitoring protocols .
  • The prevalence of quetiapine sulfoxide in urine suggests that monitoring these metabolites can provide a more accurate assessment of patient compliance compared to measuring only the parent drug and its primary metabolite .

Toxicological Assessments

In toxicology, this compound is utilized to evaluate potential adverse effects associated with quetiapine use. Its deuterated form allows for differentiation from endogenous compounds during toxicological screenings.

Research Insights:

  • Studies have reported cases of severe neutropenia and agranulocytosis associated with quetiapine treatment. The analysis of metabolites like quetiapine sulfoxide may help in understanding the safety profile and potential risks linked to its use .
  • Monitoring levels of quetiapine sulfoxide can aid clinicians in assessing the risk factors for hematological side effects in treated patients.

Analytical Chemistry Applications

This compound is widely used as a reference standard in analytical chemistry for method development and validation.

Applications Include:

  • Development of new analytical methods for detecting quetiapine and its metabolites in various biological matrices.
  • Enhancing the specificity and sensitivity of existing methods by providing a reliable internal standard for quantification .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
PharmacokineticsUsed as an internal standard in UPLC-MS/MS assaysBioequivalence studies
Drug MetabolismIdentifies and quantifies metabolites in biological samplesImproved adherence rates
ToxicologyEvaluates adverse effects associated with drug useRisks of neutropenia
Analytical ChemistryReference standard for method developmentMethod validation studies

Mechanism of Action

The mechanism of action of Quetiapine Sulfoxide-d8 is similar to that of Quetiapine. Quetiapine exerts its effects primarily through the antagonism of dopamine type 2 (D2) and serotonin type 2A (5HT2A) receptors. This antagonism helps in the management of symptoms associated with schizophrenia, bipolar disorder, and major depressive disorder. Additionally, Quetiapine and its metabolites, including this compound, interact with various neurotransmitter receptors, including histamine and adrenergic receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between Quetiapine Sulfoxide-d8 and related metabolites/analogs:

Compound CAS Number Molecular Formula Molecular Weight Role Key Features
This compound 1330238-38-4 C₂₁H₁₇D₈N₃O₃S 407.56 g/mol Deuterated metabolite/internal standard Enhanced stability for analytical quantification; used in LC-MS/MS .
Quetiapine Sulfoxide 329216-63-9 C₂₁H₂₅N₃O₃S 399.51 g/mol Primary metabolite Major metabolite with high plasma concentrations (3,379 µg/L median) .
N-Desalkylquetiapine 1373668-71-6 C₁₈H₁₉N₃OS 325.43 g/mol Active metabolite Stable plasma levels; better exposure marker than quetiapine .
7-Hydroxyquetiapine 139079-39-3 C₂₁H₂₅N₃O₄S 415.51 g/mol Minor metabolite Lower plasma concentrations (median 3 µg/L) .
Quetiapine N-Oxide 1076199-40-0 C₂₁H₂₅N₃O₃S 399.51 g/mol Impurity Oxidized form; structurally distinct due to N-oxide group .

Metabolic Pathways

  • This compound : Used to trace sulfoxide formation during quetiapine metabolism. Sulfoxide is generated via cytochrome P450 (CYP)-mediated oxidation .
  • N-Desalkylquetiapine : Formed via N-dealkylation; exhibits antidepressant activity and stable plasma concentrations unaffected by dosage timing .
  • 7-Hydroxyquetiapine : Produced via hydroxylation; contributes minimally to therapeutic effects due to low plasma levels .

Pharmacokinetic Variability

  • Quetiapine Sulfoxide : Plasma concentrations are highly variable (343–21,704 µg/L) and influenced by formulation and dosing time .
  • N-Desalkylquetiapine : Shows minimal variability (7–329 µg/L), making it a reliable exposure biomarker .
  • This compound : Eliminates analytical variability in quantifying sulfoxide levels, addressing instability issues (e.g., sulfone degradation to sulfoxide) .

Analytical Utility

  • This compound: Critical as an internal standard in LC-MS/MS due to its isotopic stability, enabling precise separation from endogenous metabolites .
  • Non-deuterated metabolites: Require careful handling; e.g., quetiapine sulfone degrades rapidly to sulfoxide, complicating measurements .

Key Research Findings

Plasma Concentrations :

  • Sulfoxide levels are 10–100× higher than other metabolites, underscoring its metabolic significance .
  • N-Desalkylquetiapine’s stability makes it superior for monitoring long-term quetiapine exposure .

In Vitro/In Vivo Correlation: HepaRG cell models accurately replicate human metabolism, identifying 8/10 known quetiapine metabolites, including sulfoxide .

Clinical Implications :

  • While quetiapine’s efficacy in bipolar depression is comparable to aripiprazole, its metabolite dynamics (e.g., sulfoxide variability) may influence therapeutic outcomes .

Biological Activity

Quetiapine Sulfoxide-d8 is a deuterium-labeled form of quetiapine sulfoxide, which is a significant metabolite of the atypical antipsychotic drug quetiapine. Quetiapine itself is widely used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The introduction of deuterated compounds like this compound is gaining attention due to their potential to alter pharmacokinetic properties, enhance stability, and improve therapeutic efficacy.

This compound exhibits biological activity through its interaction with various neurotransmitter receptors. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, which are crucial for its antipsychotic effects. Additionally, it shows agonistic activity at 5-HT1A receptors, contributing to its antidepressant and anxiolytic properties. The following table summarizes the receptor affinities and pharmacological characteristics:

Receptor Type Affinity (pKi)
D2Antagonist6.33
5-HT1AAgonist4.77
5-HT2AAntagonist7.54
5-HT2CAntagonist5.55
H1Antagonist10 nM
α1Antagonist13 nM

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated structure, which may affect its absorption, distribution, metabolism, and excretion (ADME) characteristics compared to non-deuterated forms. Studies indicate that deuteration can lead to altered metabolic pathways and potentially reduced clearance rates due to the kinetic isotope effect.

Key Pharmacokinetic Findings:

  • Absorption : Quetiapine is well absorbed after oral administration, with peak plasma concentrations typically occurring within 1-2 hours.
  • Distribution : It has a large volume of distribution (approximately 10 L/kg) and is highly protein-bound (about 83%).
  • Metabolism : The primary metabolic pathways involve oxidation and conjugation, predominantly mediated by CYP3A4 enzymes.
  • Elimination Half-Life : Approximately 6-7 hours in healthy adults.

Clinical Implications

Research suggests that this compound may offer advantages in clinical settings due to its stable isotopic nature, potentially leading to more predictable pharmacokinetics. This could be particularly beneficial for patients with varying metabolic rates or those taking multiple medications that may interact with standard quetiapine formulations.

Study on Relative Bioavailability

A study conducted on the bioavailability of a new extended-release formulation of quetiapine indicated comparable pharmacokinetic parameters between the test and reference formulations. The study involved healthy volunteers and measured plasma concentrations over a 36-hour period post-administration. Key results included:

  • AUC(0-36) : Test formulation - 3279 ng/mL/h; Reference formulation - 3528 ng/mL/h.
  • C(max) : Test formulation - 341.5 ng/mL; Reference formulation - 365.9 ng/mL.

Both formulations were well tolerated with no significant differences in adverse effects reported .

Metabolism Studies

In vitro studies have shown that this compound is a metabolite of quetiapine that retains some biological activity but is less potent than its parent compound. The sulfoxide form has been observed to have lower affinity for dopamine receptors while maintaining some serotonergic activity .

Q & A

Basic Research Questions

Q. How is Quetiapine Sulfoxide-d8 characterized and validated in analytical research?

  • Methodological Answer : Characterization typically involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity. Validation follows guidelines such as linearity (1–100 ng/mL range), precision (intra-day CV <15%), and accuracy (85–115% recovery) using LC-MS/MS . Stability studies under varying pH and temperature conditions are critical to ensure reliability in pharmacokinetic assays .

Q. What are the primary applications of deuterated standards like this compound in pharmacokinetic studies?

  • Methodological Answer : Deuterated analogs serve as internal standards to correct for matrix effects and ionization variability in LC-MS/MS. For example, this compound is used to quantify its non-deuterated parent metabolite in plasma, enabling precise measurement of metabolic ratios in hepatic impairment models .

Q. What protocols ensure the stability of this compound during long-term storage?

  • Methodological Answer : Storage at −80°C in amber vials with desiccants (e.g., silica gel) minimizes degradation. Stability is validated via accelerated testing (40°C/75% RH for 6 months) and monitored using periodic LC-UV/LC-MS analysis to detect sulfoxide reduction or oxidation byproducts .

Advanced Research Questions

Q. What strategies resolve discrepancies in quantifying this compound across different biological matrices?

  • Methodological Answer : Discrepancies arise from matrix-specific ion suppression (e.g., phospholipids in plasma vs. cerebrospinal fluid). Strategies include:

  • Matrix-matched calibration curves to account for variability.
  • Bland-Altman analysis to assess agreement between methods, with a predefined limit of ±20% .
  • Standard addition in complex matrices like brain homogenate to validate recovery rates .

Q. How do in vitro models using microglia inform the neuropharmacological mechanisms of this compound?

  • Methodological Answer : Primary microglial cultures treated with Aβ1–42 and this compound (10 µM) reveal anti-inflammatory effects via ELISA-measured reductions in IL-1β and TNF-α. Mechanistic studies use immunofluorescence to track NF-κB p65 nuclear translocation, showing suppression of neuroinflammatory pathways .

Q. How do apoptotic pathways in hepatocellular carcinoma (HCC) cells respond to this compound exposure?

  • Methodological Answer : Dose-dependent cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) are observed in SK-Hep1 and Hep3B cells. Western blotting confirms inactivation of ERK/AKT pathways, with statistical significance (p <0.05) assessed via one-way ANOVA. Caspase-3/7 activation further validates intrinsic apoptosis .

Q. What experimental designs differentiate this compound’s metabolic fate in CYP450 isoforms?

  • Methodological Answer : Recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) are incubated with this compound and NADPH. Metabolites are identified using UPLC-QTOF, with kinetic parameters (Km, Vmax) calculated via Michaelis-Menten plots. Isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) confirm metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s neuroprotective vs. pro-apoptotic effects?

  • Methodological Answer : Contradictions may stem from model specificity (e.g., neuronal vs. cancer cells) or concentration thresholds. Approaches include:

  • Dose-response profiling to identify biphasic effects (e.g., neuroprotection at 1–10 µM vs. apoptosis at >50 µM).
  • Transcriptomic analysis (RNA-seq) to compare gene expression patterns across models .

Key Methodological Considerations

  • Analytical Rigor : Always include deuterated internal standards for LC-MS/MS quantification to mitigate matrix effects .
  • Model Selection : Use primary microglia for neuroinflammation studies and cancer cell lines (e.g., Hep3B) for apoptosis research to ensure biological relevance .
  • Statistical Validation : Apply Bland-Altman plots for method comparisons and ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.